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An In-Depth Technical Guide to the Spectroscopic Data of Isopropyl Lactate

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Compound of Interest		
Compound Name:	Isopropyl lactate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl lactate** (CAS No: 617-51-6), a versatile solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring such spectra are also provided to aid in laboratory research and development.

Spectroscopic Data Summary

The empirical formula for **isopropyl lactate** is C₆H₁₂O₃, with a molecular weight of approximately 132.16 g/mol .[1][2] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **isopropyl lactate** are presented below.

¹H NMR Data

The proton NMR spectrum of **isopropyl lactate** shows four distinct signals corresponding to the different hydrogen environments in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.03	Septet	1H	-CH- (isopropyl)
~4.20	Quartet	1H	-CH- (lactate)
~2.70	Doublet (broad)	1H	-OH
~1.39	Doublet	3H	-CH₃ (lactate)
~1.24	Doublet	6H	-CH(CH ₃) ₂

Data interpreted from typical chemical shift values and splitting patterns.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~175.5	C=O (ester)
~69.1	-CH- (isopropyl)
~67.0	-CH-OH (lactate)
~21.8	-CH(CH ₃) ₂
~20.5	-CH₃ (lactate)

Data interpreted from typical chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **isopropyl lactate** is dominated by absorptions from its hydroxyl and ester groups.[3]



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200-3600 (broad)	O-H	Stretching
2985, 2940	C-H (sp³)	Stretching
1730-1750 (strong)	C=O (ester)	Stretching
1250-1000	C-O	Stretching

Source: Smolecule[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Under electron impact (EI) ionization, the molecular ion peak for **isopropyl lactate** (m/z 132) is often weak or absent.[3]

m/z	Relative Intensity	Proposed Fragment
89	Moderate	[M - OCH(CH ₃) ₂] ⁺ or [CH ₃ CH(OH)CO] ⁺
75	Low	[M - CH ₃ - C ₂ H ₄] ⁺ (from rearrangement)
45	100% (Base Peak)	[CH₃CH(OH)] ⁺
43	High	[CH ₃ CO] ⁺ or [CH(CH ₃) ₂] ⁺

Source: PubChem[4]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above for a liquid sample like **isopropyl lactate**.

NMR Spectroscopy Protocol (¹H and ¹³C)



Sample Preparation:

- Accurately weigh approximately 5-20 mg of pure isopropyl lactate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,
 CDCl₃). Ensure the solvent does not have peaks that would obscure the analyte signals.
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter. The final liquid height in the tube should be approximately 4-5 cm.
- Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either automatically or manually, to achieve sharp, symmetrical peaks.
 - Tuning: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
 - Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay). For ¹H NMR, a small number of scans is usually



sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to convert the time-domain data into a frequencydomain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
 - Analyze the peak multiplicities and coupling constants to determine proton connectivity.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid Film):
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination from fingerprints.
 - Using a clean Pasteur pipette, place 1-2 drops of pure isopropyl lactate onto the center of one salt plate.
 - Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates, creating a "sandwich." Avoid air bubbles.
- Instrument Setup and Data Acquisition:
 - Place the salt plate sandwich into the sample holder in the spectrometer's sample beam path.
 - Acquire a background spectrum of the empty instrument (air) to subtract any atmospheric
 H₂O and CO₂ signals from the sample spectrum.



- Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.
- Data Processing and Cleanup:
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
 - After analysis, carefully separate the salt plates. Clean them thoroughly by rinsing with a dry solvent (e.g., dry acetone or isopropanol) and wiping with a soft, lint-free tissue.
 - Return the clean, dry plates to a desiccator for storage.

Mass Spectrometry (MS) Protocol

- Sample Preparation (for LC-MS with ESI):
 - Prepare a stock solution of **isopropyl lactate** at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - \circ Perform a serial dilution to create a working solution with a final concentration in the range of 1-10 μ g/mL. The optimal concentration may require adjustment based on instrument sensitivity.
 - Ensure there is no particulate matter in the final solution. If necessary, filter the sample through a 0.22 μm syringe filter.
 - Transfer the final diluted sample into an appropriate autosampler vial.
- Instrument Setup and Data Acquisition:
 - The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.
 - Ionization: For a polar molecule like isopropyl lactate, Electrospray Ionization (ESI) is a common "soft" ionization technique that generates a protonated molecule ([M+H]+) or



other adducts. For fragmentation data similar to the table above, a "hard" technique like Electron Impact (EI) is used, often coupled with Gas Chromatography (GC).

- Mass Analysis: The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight, ion trap), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

Data Processing:

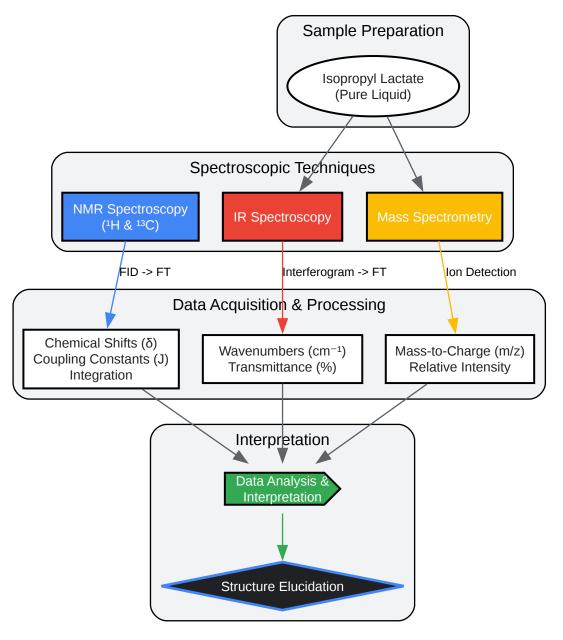
- The instrument software generates a mass spectrum, which is a plot of relative ion intensity versus m/z.
- Identify the molecular ion peak (if present) and major fragment ions.
- Analyze the fragmentation pattern to confirm the structure of the compound. For example, the difference in mass between the molecular ion and fragment ions can correspond to the loss of specific neutral groups.

Workflow Visualization

The logical flow from a chemical sample to its structural elucidation using multiple spectroscopic techniques can be visualized as follows.



General Workflow for Spectroscopic Analysis of Isopropyl Lactate



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